Sodium 3-amino-4-chlorobenzenesulphonate
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Overview
Description
Sodium 3-amino-4-chlorobenzenesulphonate is an organic compound with the molecular formula C6H5ClNNaO3S. It is a sodium salt derivative of 3-amino-4-chlorobenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-amino-4-chlorobenzenesulphonate typically involves the sulfonation of 3-amino-4-chlorobenzene. The process begins with the chlorination of aniline to produce 3-amino-4-chlorobenzene, which is then sulfonated using sulfuric acid to yield 3-amino-4-chlorobenzenesulfonic acid. This acid is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-amino-4-chlorobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Sodium 3-amino-4-chlorobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of sodium 3-amino-4-chlorobenzenesulphonate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The sulfonate group allows it to form strong interactions with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
3-amino-4-chlorobenzenesulfonic acid: The parent compound without the sodium salt.
Sodium 4-chloro-3-aminobenzenesulphonate: A positional isomer with different substitution patterns.
Sodium 3-amino-4-methylbenzenesulphonate: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness: Sodium 3-amino-4-chlorobenzenesulphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and chloro groups on the benzene ring allows for diverse chemical transformations and applications .
Properties
CAS No. |
59312-69-5 |
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Molecular Formula |
C6H5ClNNaO3S |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
sodium;3-amino-4-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
FIOKHZOTSMOMDV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)Cl.[Na+] |
Origin of Product |
United States |
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